Methylarsonate(1-)

Description

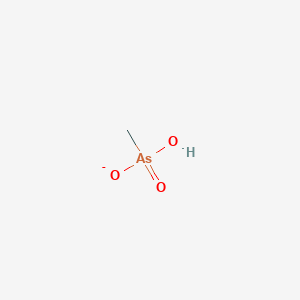

Methylarsonate(1−) (MA(V)), also known as monomethylarsonate, is an organic arsenic compound formed during the metabolic methylation of inorganic arsenic in biological systems. It is a key intermediate in the biotransformation pathway of arsenic, where inorganic arsenate (As(V)) is sequentially reduced and methylated to produce methylated species such as MA(V) and dimethylarsinate (DMA(V)) . MA(V) is less toxic than inorganic arsenic (As(III) and As(V)) but more toxic than fully methylated species like arsenobetaine (AB) or trimethylarsine oxide (TMAO) . Structurally, MA(V) features a tetrahedral geometry with a methyl group bonded to an arsenic atom, which is further coordinated to three oxygen atoms . Its pKa values (pKa1 = 3.6) suggest moderate acidity, influencing its solubility and reactivity in aqueous environments .

MA(V) is commonly detected in environmental matrices (e.g., natural waters, soils) and biological samples (e.g., human urine), where it serves as a biomarker for arsenic exposure . Its presence in ecosystems is linked to microbial methylation processes, which play a critical role in arsenic biogeochemistry .

Properties

Molecular Formula |

CH4AsO3- |

|---|---|

Molecular Weight |

138.962 g/mol |

IUPAC Name |

hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-1 |

InChI Key |

QYPPRTNMGCREIM-UHFFFAOYSA-M |

SMILES |

C[As](=O)(O)[O-] |

Canonical SMILES |

C[As](=O)(O)[O-] |

Synonyms |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical and Structural Properties

Key Differences :

- Methylation Degree : MA(V) has one methyl group, DMA(V) has two, and TMAO has three, influencing their polarity and environmental mobility.

- Toxicity Hierarchy: Inorganic As(III) > As(V) > MA(III) > DMA(III) > MA(V) ≈ DMA(V) > TMAO > AB .

Key Findings :

- MA(V) and DMA(V) are more toxic than TMAO and AB due to their capacity to generate reactive oxygen species (ROS) during metabolic processes .

- In mice, inorganic arsenic compounds induce hepatic zinc-thionein at doses an order of magnitude lower than MA(V) or DMA(V), reflecting their higher toxicity .

Analytical Detection and Environmental Behavior

Key Insights :

- MA(V) and DMA(V) are efficiently detected via hydride generation-coupled ICP-MS, but arsenosugars can interfere due to partial hydride formation .

- In phytoplankton, As(V) uptake is 3–5× higher than MA(V), suggesting MA(V) has lower bioavailability in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.